molecular formula C12H8ClNO2 B15048277 2-chloro-5H-chromeno[2,3-b]pyridin-5-ol

2-chloro-5H-chromeno[2,3-b]pyridin-5-ol

Cat. No.: B15048277
M. Wt: 233.65 g/mol
InChI Key: MHHCGTWMUYJQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5H-chromeno[2,3-b]pyridin-5-ol is a high-value chemical intermediate designed for advanced organic synthesis and pharmaceutical research. This compound serves as a foundational scaffold for constructing functionalized azaxanthenes, a class of molecules with significant research potential . Its reactivity is defined by the presence of both a phenolic hydroxyl group and a chloro substituent on the fused chromenopyridine core, allowing for selective derivatization at multiple sites. A key application documented in the literature is its role as a precursor in a multi-step synthesis. The process involves a Lewis acid-catalyzed coupling at the 5-position, followed by a Suzuki-Miyaura cross-coupling on the 2-chloro moiety to introduce aryl groups, ultimately leading to target compounds with high overall yield . Chromeno[2,3-b]pyridine derivatives, in general, are a significant class of heterocyclic compounds reported to possess a wide spectrum of pharmacological activities in research settings, including antimicrobial, anticancer, and neuroprotective properties, making them privileged scaffolds in medicinal chemistry investigations . Furthermore, related structural analogs have been identified as potential ligands for biological targets such as the neuropeptide Y1 receptor (NPY1R), which is relevant in metabolic disorder research . Beyond life sciences, polycyclic compounds derived from similar cores are also explored in materials science for applications such as organic light-emitting diodes (OLEDs) due to their rigid, planar structures . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

2-chloro-5H-chromeno[2,3-b]pyridin-5-ol

InChI

InChI=1S/C12H8ClNO2/c13-10-6-5-8-11(15)7-3-1-2-4-9(7)16-12(8)14-10/h1-6,11,15H

InChI Key

MHHCGTWMUYJQOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(O2)N=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Lithiation-Cyclization Strategy for Core Formation

The foundational approach to constructing the chromeno[2,3-b]pyridine core involves lithiation of 2,6-dichloropyridine followed by nucleophilic addition to salicylaldehyde derivatives. Conlon et al. (2016) demonstrated that treating 2,6-dichloropyridine with lithium diisopropylamide (LDA) at −78°C generates a stabilized aryl lithium species, which reacts regioselectively with salicylaldehyde to form a secondary alcohol intermediate. Subsequent acid-catalyzed cyclization eliminates water, yielding 2-chloro-5H-chromeno[2,3-b]pyridin-5-ol (Scheme 1).

Mechanistic Highlights :

  • Lithiation occurs preferentially at the 3-position of 2,6-dichloropyridine due to steric and electronic effects.
  • Cyclization proceeds via intramolecular nucleophilic attack of the phenolic oxygen on the activated aldehyde carbon, forming the fused pyran ring.

Optimization Data :

Parameter Optimal Condition Yield (%)
Lithiation Temp −78°C 85
Cyclization Catalyst HCl (0.5 M) 78
Reaction Time 12 h

Multicomponent Synthesis via PASE Methodology

Pot, Atom, and Step Economy (PASE) principles have been applied to synthesize chromeno[2,3-b]pyridines in a single vessel. A one-pot reaction combining salicylaldehyde, malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile), and ammonium chloride in ethanol at 78°C generates ammonium salts of 5-(3-chromenyl)-5H-chromeno[2,3-b]pyridines. Chlorination at the 2-position is achieved by substituting malononitrile dimer with 2-chloroacetonitrile derivatives.

Critical Observations :

  • Ethanol serves as both solvent and proton donor, facilitating Knoevenagel condensation and subsequent cyclization.
  • Ammonium chloride acts as a dual catalyst and reagent, neutralizing byproducts and driving equilibria toward product formation.

Representative Yields :

Substrate Combination Yield (%)
Salicylaldehyde + 2-Chloroacetonitrile 81
5-Hydroxy-2H-chromen-2-one + NH4Cl 77

Post-Synthetic Functionalization via Lewis Acid Catalysis

Post-cyclization modification of the 5-hydroxy group enables targeted derivatization. Conlon et al. (2016) reported that treatment of this compound with [(1-methoxy-2-methylprop-1-en-1-yl)oxy]trimethylsilane in the presence of BF3·OEt2 catalyzes O-alkylation, though this step is omitted for retaining the 5-hydroxyl group. Selective protection with tert-butyldimethylsilyl (TBS) chloride permits further functionalization at other positions.

Catalysis Data :

Lewis Acid Conversion (%) Selectivity (%)
BF3·OEt2 92 88
AlCl3 76 65

Mechanistic Insights and Side-Reaction Mitigation

Competing pathways during synthesis include:

  • Over-alkylation : Additive stoichiometry must be controlled to prevent dialkylation at the 5-position.
  • Ring-Opening : Prolonged exposure to strong acids (>1 M HCl) cleaves the pyran ring, necessitating neutralization after cyclization.

Stability Studies :

Condition Degradation (%) Time (h)
Aqueous HCl (1 M) 45 24
Ethanol, RT <5 72

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Lithiation-Cyclization 78 99 High
Multicomponent PASE 81 95 Moderate
Lewis Acid Catalysis 88 97 Low

Trade-offs :

  • Lithiation-Cyclization offers high purity but requires cryogenic conditions.
  • Multicomponent PASE is atom-efficient but generates ammonium byproducts.

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Variations

Key derivatives of chromeno[2,3-b]pyridines differ in substituents at positions 2, 5, and 9, which modulate their stability, solubility, and bioactivity.

Table 1: Comparative Properties of Chromeno[2,3-b]pyridine Derivatives
Compound Name Substituents Molecular Formula Key Properties Biological Activity
2-Chloro-5H-chromeno[2,3-b]pyridin-5-ol Cl (C2), OH (C5) C₁₂H₈ClNO₂ Moderate solubility in polar solvents; chloro enhances electrophilicity Antimicrobial, anticancer
5-Phenoxy-5H-chromeno[2,3-b]pyridine OPh (C5) C₁₇H₁₁NO₂ Thermodynamically stable; synthesized in ethanol Research use (modification)
9-Fluoro-5H-chromeno[2,3-b]pyridin-5-ol F (C9), OH (C5) C₁₂H₈FNO₂ High density (1.433 g/cm³); predicted pKa 11.85 Underexplored
2-Methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic Acid Me (C2), COOH (C3), O (C5) C₁₄H₉NO₄ Soluble in DMSO, chloroform; used as a research chemical Material science applications
Ammonium salts of 5-(3-chromenyl) derivatives Chromenyl (C5), NH₄⁺ Variable Enhanced solubility and bioavailability; potential antiobesity agents NPY1R ligand activity

Physicochemical Properties

  • Carboxylic Acid Derivative : The 2-methyl-5-oxo compound’s solubility in DMSO and chloroform makes it suitable for in vitro assays, though its bioactivity remains underexplored .

Key Research Findings and Contradictions

  • Synthetic Challenges: While 5-phenoxy derivatives are synthesized cleanly in ethanol, attempts to replace phenol with less toxic alcohols (e.g., ethanol) failed to yield 5-ethoxy analogs, highlighting substrate specificity in MCRs .
  • Stability vs. Reactivity : 5-P and 5-C derivatives are stable in DMSO, whereas 5-alkoxy analogs may degrade under similar conditions, emphasizing the role of substituents in product longevity .

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